![molecular formula C11H22N2O2 B6598716 tert-butyl N-{[(1S,2R)-2-aminocyclopentyl]methyl}carbamate CAS No. 1821752-76-4](/img/structure/B6598716.png)
tert-butyl N-{[(1S,2R)-2-aminocyclopentyl]methyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-{[(1S,2R)-2-aminocyclopentyl]methyl}carbamate (tBCMC) is an organic compound that is used in a variety of scientific research applications. It is a versatile compound that can be used in a variety of experiments, including biochemical and physiological research. This article will provide an overview of tBCMC, its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions.
Scientific Research Applications
TBCMC has a variety of scientific research applications. It can be used in biochemical and physiological experiments, including those involving enzymes, proteins, and other biological molecules. It can also be used to study the effects of drugs on cells and tissues. Additionally, tert-butyl N-{[(1S,2R)-2-aminocyclopentyl]methyl}carbamate has been used in the synthesis of a variety of organic molecules, such as peptides and oligonucleotides.
Mechanism of Action
TBCMC is an organic compound that acts as an agonist of the G protein-coupled receptor, which is involved in the regulation of many physiological processes. When tert-butyl N-{[(1S,2R)-2-aminocyclopentyl]methyl}carbamate binds to the receptor, it triggers a series of reactions that can lead to changes in cell function. For example, tert-butyl N-{[(1S,2R)-2-aminocyclopentyl]methyl}carbamate can activate enzymes, which can lead to changes in gene expression and cell signaling pathways.
Biochemical and Physiological Effects
tert-butyl N-{[(1S,2R)-2-aminocyclopentyl]methyl}carbamate has been studied for its biochemical and physiological effects. It has been shown to be an effective agonist of the G protein-coupled receptor, which can lead to changes in cell function. Additionally, tert-butyl N-{[(1S,2R)-2-aminocyclopentyl]methyl}carbamate has been studied for its ability to modulate the activity of enzymes and proteins, which can lead to changes in gene expression and cell signaling pathways.
Advantages and Limitations for Lab Experiments
TBCMC has a number of advantages for laboratory experiments. It is a relatively simple compound to synthesize and is widely available. Additionally, it is relatively stable and can be used in a variety of experiments. However, tert-butyl N-{[(1S,2R)-2-aminocyclopentyl]methyl}carbamate has some limitations. It can be toxic in high concentrations, and it is not suitable for long-term storage.
Future Directions
There are a number of potential future directions for tert-butyl N-{[(1S,2R)-2-aminocyclopentyl]methyl}carbamate research. For example, further studies could be conducted to investigate the potential therapeutic uses of tert-butyl N-{[(1S,2R)-2-aminocyclopentyl]methyl}carbamate. Additionally, further research could be conducted to investigate the biochemical and physiological effects of tert-butyl N-{[(1S,2R)-2-aminocyclopentyl]methyl}carbamate on a variety of cell types and tissues. Additionally, further studies could be conducted to investigate the potential for tert-butyl N-{[(1S,2R)-2-aminocyclopentyl]methyl}carbamate to be used as a drug delivery system. Finally, further research could be conducted to investigate the potential for tert-butyl N-{[(1S,2R)-2-aminocyclopentyl]methyl}carbamate to be used in the synthesis of a variety of organic molecules.
Synthesis Methods
TBCMC can be synthesized from the reaction of tert-butyl bromide, 2-aminocyclopentane, and methyl carbamate. The reaction is carried out in a solvent, such as dichloromethane, at room temperature. The reaction is complete when the product is isolated and purified. The synthesis of tert-butyl N-{[(1S,2R)-2-aminocyclopentyl]methyl}carbamate is relatively simple and can be accomplished in a laboratory setting.
properties
IUPAC Name |
tert-butyl N-[[(1S,2R)-2-aminocyclopentyl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-8-5-4-6-9(8)12/h8-9H,4-7,12H2,1-3H3,(H,13,14)/t8-,9+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTBJUDHXQLLKID-DTWKUNHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCC1N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1CCC[C@H]1N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-{[(1S,2R)-2-aminocyclopentyl]methyl}carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B6598638.png)
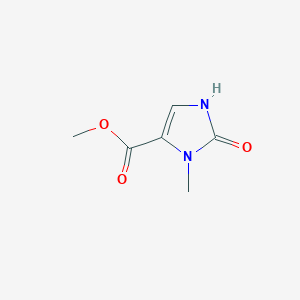
![7-chloro-[1,3]oxazolo[4,5-b]pyridin-2-ol](/img/structure/B6598648.png)
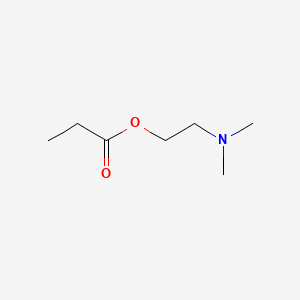
![[1,3]oxazolo[4,5-d]pyrimidine](/img/structure/B6598680.png)
![5-bromo-3-[(2R)-1-methylpyrrolidine-2-carbonyl]-1H-indole](/img/structure/B6598682.png)
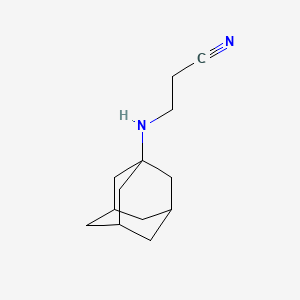
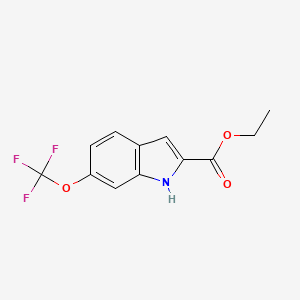
![tert-butyl N-[2-(2-aminoacetamido)ethyl]carbamate](/img/structure/B6598690.png)
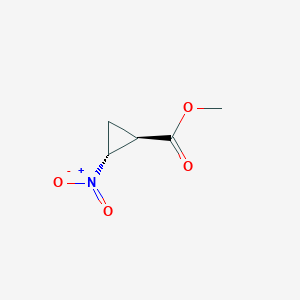
![1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene](/img/structure/B6598708.png)
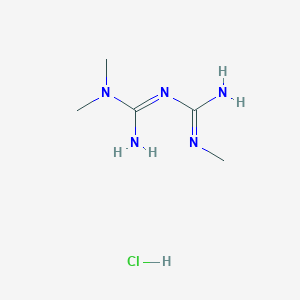
![methyl 2-{[(benzyloxy)carbonyl]amino}-3-[(4-methylbenzenesulfonyl)oxy]propanoate](/img/structure/B6598731.png)